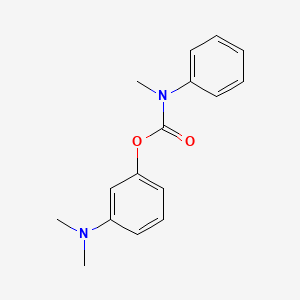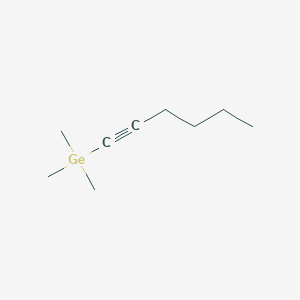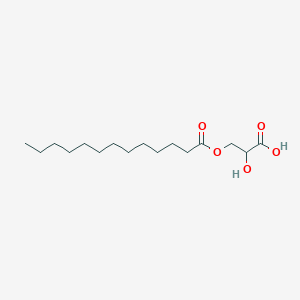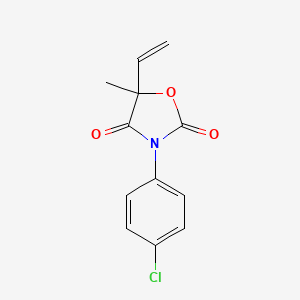
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is a complex organic compound with a unique structure that combines elements of crotonic acid, hydroxy groups, methyl esters, and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate typically involves multiple steps. One common method starts with the esterification of crotonic acid using sulfuric acid as a catalyst to form crotonate esters . The next step involves the introduction of hydroxy and dichloropropyl groups through a series of substitution reactions. Finally, the phosphate group is added using isopropyl phosphate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of crotonaldehyde to form crotonic acid, followed by esterification and subsequent functional group modifications . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate undergoes various chemical reactions, including:
Oxidation: Converts crotonic acid to butyric acid.
Reduction: Reduces crotonic acid to butyric acid using zinc and sulfuric acid.
Substitution: Introduces halogen or hydroxy groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, zinc, chlorine, bromine, and potassium permanganate . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include butyric acid, 2,3-dihalobutyric acids, and 2,3-dihydroxybutyric acid .
Wissenschaftliche Forschungsanwendungen
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonic acid: A short-chain unsaturated carboxylic acid with similar structural elements.
Butyric acid: A saturated carboxylic acid formed from the reduction of crotonic acid.
2,3-Dihalobutyric acids: Formed from the halogenation of crotonic acid.
Uniqueness
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64011-85-4 |
|---|---|
Molekularformel |
C11H19Cl2O6P |
Molekulargewicht |
349.14 g/mol |
IUPAC-Name |
methyl (Z)-3-[2,3-dichloropropoxy(propan-2-yloxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C11H19Cl2O6P/c1-8(2)18-20(15,17-7-10(13)6-12)19-9(3)5-11(14)16-4/h5,8,10H,6-7H2,1-4H3/b9-5- |
InChI-Schlüssel |
IXHNRIFZCJCUQN-UITAMQMPSA-N |
Isomerische SMILES |
CC(C)OP(=O)(OCC(CCl)Cl)O/C(=C\C(=O)OC)/C |
Kanonische SMILES |
CC(C)OP(=O)(OCC(CCl)Cl)OC(=CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)


![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)



